molecular formula C13H11N5O2 B12140582 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-purin-6-amine

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-purin-6-amine

Cat. No.: B12140582
M. Wt: 269.26 g/mol
InChI Key: JCLVWOGTIZKUSI-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-purin-6-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzodioxane moiety linked to a purine base, which contributes to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-purin-6-amine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with a suitable purine derivative. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base. The reaction is carried out under controlled pH conditions, often using aqueous sodium carbonate (Na2CO3) to maintain the desired pH .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-purin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkyl or aryl halides in DMF with LiH as a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of N-substituted derivatives .

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-purin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-purin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it can activate transcription factors, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-purin-6-amine stands out due to its unique combination of a benzodioxane moiety and a purine base. This structure imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C13H11N5O2

Molecular Weight

269.26 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-purin-6-amine

InChI

InChI=1S/C13H11N5O2/c1-2-9-10(20-4-3-19-9)5-8(1)18-13-11-12(15-6-14-11)16-7-17-13/h1-2,5-7H,3-4H2,(H2,14,15,16,17,18)

InChI Key

JCLVWOGTIZKUSI-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC3=NC=NC4=C3NC=N4

Origin of Product

United States

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